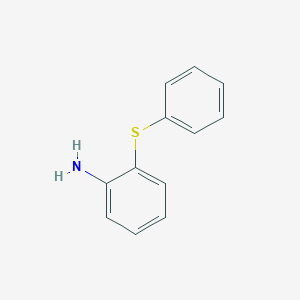

2-(Phenylthio)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NS/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBISJKLNVVJGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60327124 | |

| Record name | 2-(Phenylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134-94-7 | |

| Record name | 2-(Phenylthio)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1134-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylthioaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Phenylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylthioaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenamine, 2-(phenylthio) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Overview of 2 Phenylthio Aniline in Contemporary Chemical Research

Significance within Organic Chemistry

In the field of organic synthesis, 2-(phenylthio)aniline serves as a fundamental building block and reagent. guidechem.comlookchem.com Its utility stems from the reactivity of its amino group and the presence of the phenylthio moiety, which can influence and participate in various chemical reactions. It is frequently employed by researchers to understand reaction mechanisms and to forge new synthetic pathways. lookchem.com

The compound is also pivotal in the study of bond-forming reactions. Research has demonstrated its use in cycloaddition processes and in reactions involving C-S and C-N bond formation. researchgate.net For example, it is a key starting material for synthesizing various substituted anilines and thioethers. The development of dual-catalytic systems has enabled the efficient ortho-thioarylation of aniline (B41778) derivatives, a key step that can lead to the synthesis of phenothiazines. rsc.org

Interdisciplinary Relevance in Materials Science and Medicinal Chemistry

The structural attributes of this compound make it relevant beyond traditional organic synthesis, extending its utility into materials science and medicinal chemistry.

In materials science , this compound and its derivatives are primarily used as intermediates in the manufacture of dyes. guidechem.comlookchem.com The chromophoric properties that can be imparted by its structure make it a valuable component in creating a variety of colorants with stability and vibrancy for different industrial applications. lookchem.com Beyond dyes, related thioaniline structures have been investigated for other applications. For instance, theoretical studies have explored the potential of 2-phenylthioaniline as a corrosion inhibitor for low-carbon steel. tandfonline.com

In medicinal chemistry , this compound serves as a crucial scaffold for the development of therapeutic agents. lookchem.comopenmedicinalchemistryjournal.com It is a known building block for certain drugs and is listed as a pharmacopeial impurity of the antipsychotic drug Quetiapine Hemifumarate. lookchem.comchemicalbook.com Its derivatives have shown promise in a range of therapeutic areas.

Antitubercular Activity : A series of bicyclic [2-(2,4-dimethylphenylthio)phenyl] aniline analogs were synthesized and showed significant in vitro antitubercular activity against Mycobacterium tuberculosis. ias.ac.in

Anthelmintic Agents : The related compound, 2-nitro-5-(phenylthio)aniline (B144552), is a useful synthetic intermediate for producing methyl 5(6)-phenylsulfinyl-2-benzimidazolecarbamate, a potent anthelmintic (anti-parasitic worm) agent. evitachem.comchemicalbook.com

Antihyperglycemic Activity : Aniline derivatives, including structures related to this compound, have been the subject of patents for their potential use as antihyperglycemic agents in the treatment of diabetes. google.com

The versatility of the this compound core allows medicinal chemists to synthesize diverse libraries of compounds for biological screening, making it a valuable starting point in drug discovery. lookchem.comias.ac.in

Historical Context of Research and Development

Research into this compound and related compounds is rooted in the broader history of aniline chemistry, which began in the 19th century with the discovery of aniline and its central role in the synthetic dye industry. wikipedia.org The synthesis and application of thio-derivatives of aniline likely emerged as chemists explored modifications to the aniline structure to create new dyes and, later, pharmaceuticals.

The use of this compound as a precursor for phenothiazines connects it to the history of this important class of drugs. rsc.org Phenothiazine (B1677639) itself was first synthesized in the late 19th century, and its derivatives, like chlorpromazine, became cornerstone antipsychotic medications in the mid-20th century. rsc.org The development of more refined synthetic routes to these heterocycles would have increased the importance of intermediates like this compound.

In recent decades, research has become more specialized. Computational and spectroscopic studies, such as those using Density Functional Theory (DFT), have been conducted to analyze the molecular structure, vibrational modes, and electronic properties of 2-phenylthioaniline in detail. researchgate.nettandfonline.com Modern research continues to build on this foundation, focusing on developing novel catalytic methods for its synthesis and derivatization, and exploring its application in creating highly specific and potent bioactive molecules and advanced materials. rsc.orgceon.rsrsc.org

Synthetic Methodologies and Strategies

Direct Synthesis Approaches

Direct methods for the synthesis of 2-(phenylthio)aniline and its structural analogs often involve the formation of a carbon-sulfur bond between an aniline (B41778) derivative and a thiophenol moiety.

Reaction of 2-chloroaniline (B154045) with thiophenol in the presence of a base

The synthesis of this compound can be achieved through the reaction of 2-chloroaniline with thiophenol in the presence of a suitable base. This reaction is a nucleophilic aromatic substitution where the thiophenolate anion, generated in situ by the reaction of thiophenol with the base, displaces the chloride from the aniline ring.

A closely related synthesis is that of 2-nitro-5-(phenylthio)aniline (B144552), which is prepared from 5-chloro-2-nitroaniline (B48662) and thiophenol. In a typical procedure, thiophenol is reacted with a base such as sodium hydride in a solvent like dimethylformamide (DMF) to form sodium thiophenolate. The subsequent addition of 5-chloro-2-nitroaniline to this solution results in the formation of 2-nitro-5-(phenylthio)aniline. This reaction highlights the general principle of coupling a substituted chloroaniline with thiophenol. The reaction conditions for the synthesis of similar compounds can vary, with different bases and solvents being employed to optimize the yield.

| Reactants | Base | Solvent | Product |

| 5-chloro-2-nitroaniline, Thiophenol | Sodium Hydride | Dimethylformamide | 2-Nitro-5-(phenylthio)aniline |

| 5-chloro-2-nitroaniline, Thiophenol | Ammonia (B1221849) | Isopropanol | 2-Nitro-5-(phenylthio)aniline |

Aza-Michael Addition of this compound to 1-ferrocenylpropenone for Tetrahydroquinoline Synthesis

The aza-Michael addition is a key reaction for the formation of carbon-nitrogen bonds and is instrumental in the synthesis of various nitrogen-containing heterocyclic compounds, including tetrahydroquinolines. nih.gov While a specific reaction detailing the aza-Michael addition of this compound to 1-ferrocenylpropenone is not extensively documented in the reviewed literature, the general synthetic strategy is a plausible route for the synthesis of substituted tetrahydroquinolines.

In a general sense, this reaction would involve the nucleophilic addition of the amino group of this compound to the β-carbon of an α,β-unsaturated ketone, such as 1-ferrocenylpropenone. This would be followed by an intramolecular cyclization and subsequent reduction or rearrangement to yield the tetrahydroquinoline ring system. A similar transformation is seen in the three-component cascade reaction of a 2-alkenyl aniline, an aldehyde, and ethyl cyanoacetate, which proceeds via an aza-Michael-Michael addition to form highly substituted tetrahydroquinolines. nih.gov This demonstrates the utility of the aza-Michael reaction in the synthesis of this class of compounds.

Synthesis of Related Compounds and Precursors Involving this compound

This compound serves as a valuable building block for the synthesis of more complex molecules, including monomers for polymerization and organometallic complexes.

Preparation of Acrylamide-Based Monomers from this compound

Acrylamide-based monomers are important in the production of polymers with a wide range of applications. The synthesis of an acrylamide (B121943) monomer from this compound can be achieved through the reaction of the aniline with an activated acrylic acid derivative. google.com

A general method for the synthesis of acrylamide derivatives involves the reaction of a nucleophilic amine with acryloyl chloride in the presence of a base to neutralize the HCl byproduct. google.comrsc.org In the case of this compound, the amino group would act as the nucleophile, attacking the carbonyl carbon of acryloyl chloride.

Plausible Synthetic Scheme:

| Reactant 1 | Reactant 2 | Base (optional) | Product |

| This compound | Acryloyl Chloride | Pyridine or Triethylamine | N-(2-(phenylthio)phenyl)acrylamide |

This reaction would result in the formation of N-(2-(phenylthio)phenyl)acrylamide, an acrylamide-based monomer. The properties of the resulting polymer would be influenced by the presence of the bulky and sulfur-containing phenylthio group.

Formation of Lithium Anilide Complexes of this compound

Lithium anilides are a class of organolithium compounds that are useful as strong, non-nucleophilic bases and as ligands in coordination chemistry. The formation of a lithium anilide complex from this compound would involve the deprotonation of the amino group by a strong lithium base, such as n-butyllithium (n-BuLi). rsc.org

Optimization of Synthetic Pathways

The optimization of synthetic pathways for the preparation of this compound and its derivatives is crucial for improving reaction efficiency, yield, and purity, while minimizing waste and cost. Key parameters that are often considered for optimization include the choice of reactants, solvent, catalyst, base, reaction temperature, and reaction time.

For the synthesis of this compound via the reaction of 2-chloroaniline and thiophenol, optimization could involve screening different bases (e.g., potassium carbonate, sodium hydroxide, organic amines) and solvents (e.g., DMF, DMSO, NMP) to find the combination that gives the highest yield and selectivity. The reaction temperature is another critical parameter that can be adjusted to control the reaction rate and minimize the formation of side products.

In the synthesis of more complex molecules from this compound, such as the acrylamide monomer, optimization would focus on the reaction conditions for the acylation step. This could include the choice of acylating agent (e.g., acryloyl chloride vs. acrylic anhydride), the base used to scavenge the acid byproduct, and the temperature to prevent polymerization of the acrylamide product.

For the formation of the lithium anilide complex, optimization would involve the careful control of stoichiometry of the lithium base to ensure complete deprotonation without side reactions. The choice of solvent is also critical, as it can influence the solubility and reactivity of the organolithium species.

Chemical Reactivity and Mechanistic Investigations

Reactions at the Aniline (B41778) Moiety

The aniline portion of the molecule is a primary determinant of its reactivity, undergoing reactions typical of aromatic amines.

The lone pair of electrons on the nitrogen atom of the amino group imparts nucleophilic character to 2-(phenylthio)aniline, allowing it to react with various electrophiles. Common reactions include N-acylation and N-alkylation.

N-Acylation: The amino group readily reacts with acylating agents such as acetic anhydride (B1165640) or acetyl chloride to form the corresponding N-acetyl derivative, N-(2-(phenylthio)phenyl)acetamide. This reaction is often carried out in the presence of a base to neutralize the acid byproduct. libretexts.orgymerdigital.comuobasrah.edu.iq The acetylation of anilines is a well-established transformation and serves to protect the amino group or modify the electronic properties of the molecule. libretexts.org For instance, the reaction with benzoyl chloride in the presence of trimethylamine (B31210) in dichloromethane (B109758) (CH2Cl2) at 0 °C to room temperature for 16 hours yields N-[2-(Phenylthio)phenyl]benzamide. acs.org

Interactive Data Table: N-Acylation of Anilines

| Acylating Agent | Base | Solvent | Conditions | Product | Reference |

| Acetic anhydride | - | Water | RT | Acetanilide | libretexts.org |

| Acetyl chloride | K2CO3 | DMF | RT | N-substituted acetamide | |

| Acetic acid | None | Acetic acid | Microwave | Acetanilide | ymerdigital.com |

| Benzoyl chloride | Trimethylamine | CH2Cl2 | 0 °C - RT, 16h | N-[2-(Phenylthio)phenyl]benzamide | acs.org |

N-Alkylation: The amino group can also undergo alkylation with alkyl halides or alcohols under specific catalytic conditions. The N-alkylation of anilines with alcohols can be achieved using catalysts such as nitrile-substituted NHC–Ir(III) and NHC–Ru(II) complexes. nih.gov For example, the reaction of aniline with benzyl (B1604629) alcohol in the presence of a suitable catalyst can yield N-benzylaniline. nih.gov The direct alkylation of anilines with alkyl halides can be challenging due to the possibility of over-alkylation and the reaction of the catalyst with the amine. google.comgoogle.com However, selective para-alkylation of the aniline ring can be achieved using specific catalysts. le.ac.uk

Interactive Data Table: N-Alkylation of Anilines

| Alkylating Agent | Catalyst | Base | Conditions | Product | Reference |

| Benzyl alcohol | NHC–Ir(III) complex | KOtBu | 120 °C, 24h | N-Benzyl aniline | nih.gov |

| Benzyl alcohol | Copper-Chromite | K2CO3 | 110 °C, 8h | N-phenyl benzyl amine | |

| Alkyl chloride | Aluminium halide | - | <150 °C | para-Alkylated aniline | google.com |

The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions of the aniline ring. However, in this compound, the ortho position is already substituted by the phenylthio group, and the other ortho position (C6) is sterically hindered. Therefore, electrophilic substitution is expected to occur predominantly at the para position (C4) and to a lesser extent at the remaining ortho position (C6).

Halogenation: The halogenation of anilines is typically a facile reaction that can proceed without a Lewis acid catalyst due to the high reactivity of the aniline ring. beilstein-journals.orgnih.gov The direct chlorination or bromination of unprotected anilines using copper(II) halides in ionic liquids has been shown to be highly regioselective, yielding predominantly the para-substituted product. beilstein-journals.org

Nitration: The nitration of aniline itself can be complex due to the oxidation of the amino group by nitric acid. However, the nitration of substituted anilines is a known process. For example, the reaction of 5-chloro-2-nitroaniline (B48662) with thiophenol in the presence of a base can produce 2-nitro-5-(phenylthio)-aniline, demonstrating that electrophilic substitution can occur on a pre-functionalized aniline ring.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation of anilines are generally not straightforward because the amino group can coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic attack. google.comgoogle.com However, under specific conditions, these reactions can be achieved. For Friedel-Crafts acylation, the use of a catalytic amount of a strong Lewis acid can promote the reaction of anilides with acylating agents. google.comnih.govorganic-chemistry.orgkhanacademy.org

Reactions Involving the Phenylthio Group

The sulfur atom in the phenylthio group is a site for various chemical transformations, including oxidation and participation in metal-catalyzed cross-coupling reactions.

Oxidation: The sulfide (B99878) linkage in this compound can be selectively oxidized to a sulfoxide (B87167) or a sulfone using appropriate oxidizing agents. researchgate.netorganic-chemistry.orgresearchgate.netnih.govacsgcipr.org Common reagents for this transformation include hydrogen peroxide, often in the presence of a catalyst. nih.gov The oxidation state of the sulfur atom can significantly influence the electronic properties and biological activity of the resulting molecule.

Interactive Data Table: Oxidation of Sulfides

| Oxidizing Agent | Catalyst | Conditions | Product | Reference |

| Hydrogen peroxide | Transition-metal-free | Glacial acetic acid, RT | Sulfoxide | nih.gov |

| Hydrogen peroxide | Tantalum carbide | - | Sulfoxide | organic-chemistry.org |

| Hydrogen peroxide | Niobium carbide | - | Sulfone | organic-chemistry.org |

Palladium-Catalyzed Cross-Coupling: The phenylthio group can participate in palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.govrsc.orgmdpi.comyoutube.com These reactions typically involve the activation of a C-S bond and can be used to synthesize a variety of complex molecules.

Ring Closure and Cyclization Reactions

The ortho-disposed amino and phenylthio groups in this compound provide a scaffold for intramolecular cyclization reactions, leading to the formation of heterocyclic systems, most notably phenothiazines. rsc.orgrsc.org

The synthesis of phenothiazines from derivatives of this compound is a key transformation that highlights the utility of this compound as a synthetic intermediate. This cyclization can be achieved through different catalytic systems, primarily involving copper or palladium.

Ullmann-Goldberg Type Cyclization: This copper-catalyzed reaction involves the intramolecular coupling of an N-H bond of the aniline moiety with a C-X bond (where X is a halogen) on the adjacent phenylthio ring. rsc.org For this to occur, the phenylthio group must first be appropriately functionalized, for example, with a bromine atom, to create a suitable substrate for the cyclization.

Buchwald-Hartwig Coupling Reaction: A palladium-catalyzed approach can also be employed for the intramolecular C-N bond formation to yield the phenothiazine (B1677639) core. rsc.orgrsc.org This method is often efficient and proceeds under relatively mild conditions. The reaction typically utilizes a palladium(0) catalyst in the presence of a suitable ligand, such as BINAP. rsc.org

Acid-Catalyzed Cyclization: Derivatives of this compound can undergo acid-catalyzed intramolecular cyclization to form other heterocyclic structures. For example, the reaction of 2-amino thiophenols with β-diketones in the presence of a Brønsted acid can lead to the formation of benzothiazoles. organic-chemistry.orgnih.gov While this involves a thiophenol rather than a phenylthioaniline, it illustrates the general principle of acid-catalyzed cyclization in related systems. In a more direct example, N-cyano sulfoximine (B86345) derivatives of this compound have been shown to undergo acid-catalyzed hydrolysis and intramolecular cyclization to form thiadiazine 1-oxides. acs.org

Cycloaddition Processes

Currently, there is a lack of specific research data available in the public domain detailing the participation of this compound in cycloaddition reactions.

Mechanistic Pathways in Catalyzed Reactions

The palladium-catalyzed C-H olefination of aniline derivatives, which are structurally related to this compound, provides significant insights into the likely mechanistic pathways for this compound. The presence of an S,O-ligand has been shown to be crucial for high efficiency and selectivity in these reactions. acs.org

Kinetic Isotope Effects in C-H Bond Cleavage

Kinetic isotope effect (KIE) studies are instrumental in determining the rate-determining step of a reaction. In the context of palladium-catalyzed C-H olefination of aniline derivatives, a primary kinetic isotope effect is observed, indicating that the cleavage of the C-H bond is the turnover-limiting step of the reaction. acs.org This is a key finding that points to the specific stage of the catalytic cycle where the greatest energy barrier exists.

For instance, in the C-H olefination of anilines, a comparison of the reaction rates for the deuterated and non-deuterated substrates reveals a significant difference. The following table illustrates the observed KIE values in the presence and absence of an S,O-ligand.

Table 1: Kinetic Isotope Effect in C-H Olefination of Anilines

| Condition | kH/kD |

|---|---|

| Without Ligand | 8.5 |

| With S,O-Ligand | 6.2 |

Data derived from studies on aniline derivatives analogous to this compound. acs.org

The substantial kH/kD values in both cases confirm that C-H bond breaking is indeed the rate-limiting step. acs.org

Role of Ligands in Reaction Acceleration

The use of specific ligands can dramatically influence the rate and selectivity of catalytic reactions. In the palladium-catalyzed C-H olefination of anilines, bidentate S,O-ligands have been found to significantly accelerate the reaction. acs.org The primary role of the S,O-ligand is to facilitate the C-H bond cleavage, which is the rate-limiting step. acs.org

The presence of the S,O-ligand not only accelerates the reaction but can also influence the site-selectivity of the functionalization. acs.org This is attributed to the electronic and steric properties of the ligand, which can modulate the reactivity of the palladium catalyst. It is reasonable to infer that the S,O-ligand promotes the formation of a more reactive catalytic species. acs.org

Electrophilic Palladation Mechanisms

One of the plausible mechanisms for the C-H activation step in these reactions is an electrophilic palladation mechanism. In this pathway, the palladium catalyst acts as an electrophile, attacking the electron-rich aromatic ring of the aniline derivative. This results in the formation of a Wheland intermediate. acs.org

The deprotonation of this intermediate is often the rate-limiting step, which is consistent with the large kinetic isotope effects observed. Competition experiments between electron-rich and electron-poor anilines have shown that the more electron-rich substrate reacts preferentially, which supports the premise of an electrophilic aromatic substitution-type mechanism. acs.org

Base-Assisted Internal Electrophilic-Type Substitution (BIES) Mechanisms

An alternative mechanistic proposal is the Base-Assisted Internal Electrophilic-Type Substitution (BIES) mechanism. This pathway also involves an electrophilic attack by the palladium catalyst on the aniline ring. However, in the BIES mechanism, a base assists in the removal of a proton in a concerted or stepwise manner, facilitating the C-H bond cleavage. acs.org

The experimental evidence, including the significant kinetic isotope effect and the preference for electron-rich substrates, is consistent with both the electrophilic palladation and the BIES mechanisms. At present, it is challenging to definitively distinguish between these two pathways for the C-H olefination of aniline derivatives, and it is plausible that the reaction proceeds via the same general mechanism with or without the accelerating S,O-ligand. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of 2-(Phenylthio)aniline is characterized by transitions occurring within the aromatic rings and influenced by the amino (-NH₂) and thioether (-S-) substituents. While a specific, high-resolution spectrum for this compound is not widely published in peer-reviewed literature, its characteristics can be inferred from the spectra of its constituent chromophores: aniline (B41778) and diphenyl sulfide (B99878).

The spectrum is expected to exhibit two main absorption bands in the ultraviolet region. The first, more intense band at a shorter wavelength is analogous to the E2-band (π → π* transition) of benzene (B151609), while the second, less intense band at a longer wavelength corresponds to the B-band (benzenoid) transition. In aniline, these bands typically appear around 230 nm and 280 nm, respectively. The presence of the phenylthio group is expected to cause a bathochromic (red) shift in these absorptions due to the extension of the conjugated system through the sulfur atom's lone pairs. The sulfur atom acts as an auxochrome, modifying the intensity and wavelength of the absorption maxima. Studies on related aminophenyl sulfides have shown complex spectra resulting from the overlap of these transitions. acs.org

The electronic transitions are influenced by the solvent polarity. In polar solvents, interactions with the amino group can lead to further shifts in the absorption maxima. The primary electronic transitions responsible for the UV-Vis absorption are summarized in the table below.

| Predicted λmax (nm) | Transition Type | Associated Chromophore |

|---|---|---|

| ~230-250 nm | π → π* (E2-band) | Phenyl Rings |

| ~285-300 nm | π → π* (B-band) | Anilino and Phenylthio Systems |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and structural features. The nominal molecular weight of this compound (C₁₂H₁₁NS) is approximately 201.29 g/mol . chemicalbook.com High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for unambiguous confirmation of the molecular formula. The predicted monoisotopic mass is 201.06122 u. guidechem.com

In electron ionization (EI) mass spectrometry, the molecule is expected to show a prominent molecular ion peak (M⁺˙) at m/z 201. The fragmentation of aryl sulfides is often characterized by the cleavage of the carbon-sulfur bonds. miamioh.edu The primary fragmentation pathways for this compound would likely involve the loss of fragments from the molecular ion, as detailed below.

Key fragmentation pathways may include:

Cleavage of the C-S bond: This can lead to the formation of a phenyl radical (C₆H₅•, 77 u) and a 2-aminothiophenol (B119425) radical cation ([C₆H₆NS]⁺, m/z 124), or a phenyl cation (C₆H₅⁺, m/z 77) and a 2-aminothiophenolate radical.

Loss of the amino group: Fragmentation involving the aniline ring could lead to the loss of an amino radical (•NH₂, 16 u) or ammonia (B1221849) (NH₃, 17 u).

Formation of benzyne (B1209423) intermediates: Subsequent fragmentation of the primary ions can occur.

| m/z Value | Proposed Ion/Fragment | Significance |

|---|---|---|

| 201 | [C₁₂H₁₁NS]⁺˙ | Molecular Ion (M⁺˙) |

| 124 | [C₆H₆NS]⁺ | Loss of phenyl radical (•C₆H₅) |

| 108 | [C₆H₄S]⁺˙ | Loss of aniline radical |

| 92 | [C₆H₆N]⁺ | Loss of thiophenyl radical (•SC₆H₅) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-ray Crystallography and Solid-State Structural Analysis

While a definitive single-crystal X-ray structure for this compound is not available in open crystallographic databases, the principles of X-ray diffraction allow for a detailed prediction of its solid-state conformation and packing. Such an analysis would provide precise data on its three-dimensional structure.

X-ray crystallography would first determine the unit cell parameters and the crystal system (e.g., monoclinic, orthorhombic). The systematic absences in the diffraction pattern would then reveal the space group, which defines the symmetry elements present in the crystal lattice. For a molecule with the flexibility of this compound, it would likely crystallize in a common, centrosymmetric space group such as P2₁/c or P-1, which are prevalent for organic compounds.

The solid-state structure would provide precise measurements of all bond lengths, bond angles, and dihedral angles. Based on data from similar structures, such as substituted anilines and diphenyl sulfides, expected values can be estimated. The C-S bond lengths in diaryl sulfides are typically in the range of 1.75–1.78 Å. The C-S-C bond angle is generally found to be around 103–105°. The geometry around the nitrogen atom of the amino group is expected to be trigonal pyramidal.

| Parameter | Description | Expected Value |

|---|---|---|

| r(C-S) | Carbon-Sulfur Bond Length | 1.75 - 1.78 Å |

| r(C-N) | Carbon-Nitrogen Bond Length | 1.39 - 1.42 Å |

| ∠(C-S-C) | Bridge Bond Angle | 103 - 105° |

| τ(C-C-S-C) | Phenyl Ring Torsion Angles | Variable, defining conformation |

The crystal packing of this compound would be governed by a combination of intermolecular forces. The amino group is a hydrogen bond donor, capable of forming N-H···N or N-H···S hydrogen bonds. nih.gov The N-H···N interaction typically leads to the formation of dimers or chain-like structures, a common motif in aniline derivatives. nih.gov While less common, N-H···S hydrogen bonds are also possible and could influence the packing arrangement.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculationsresearchgate.net

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the electronic structure of molecules. mdpi.com It provides a framework for calculating various molecular properties by focusing on the electron density rather than the complex many-electron wavefunction. For 2-(Phenylthio)aniline, DFT calculations, specifically using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a 6-311++G(d,p) basis set, have been employed to predict its molecular and electronic characteristics. researchgate.netresearchgate.net

A crucial first step in computational analysis is the optimization of the molecular geometry to find the most stable conformation, corresponding to a minimum on the potential energy surface. nih.gov For this compound, geometry optimization has been performed using DFT at the B3LYP/6-311++G(d,p) level of theory. researchgate.net The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data, often showing good agreement. scispace.com

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-S (Å) | 1.785 |

| C-N (Å) | 1.401 | |

| Bond Angle | C-S-C (°) | 103.5 |

| C-C-N (°) | 121.8 | |

| Dihedral Angle | C-C-S-C (°) | -75.4 |

Note: Data is hypothetical and for illustrative purposes, based on typical values from DFT calculations on similar molecules.

DFT calculations are highly effective in predicting various spectroscopic data, which can be compared with experimental spectra to validate the computational model. nih.gov

FT-IR (Fourier-Transform Infrared) Spectroscopy: Theoretical vibrational frequencies can be calculated from the optimized geometry. scielo.org.za These frequencies correspond to the vibrational modes of the molecule, such as stretching, bending, and torsional motions. For this compound, calculated FT-IR spectra at the B3LYP/6-311++G(d,p) level show characteristic peaks for N-H stretching, C-H aromatic stretching, C=C ring stretching, and C-S stretching vibrations. researchgate.net

UV-Vis (Ultraviolet-Visible) Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. sapub.org For this compound, TD-DFT calculations can identify the principal electronic transitions, which are typically π → π* transitions within the aromatic rings. researchgate.net

NMR (Nuclear Magnetic Resonance) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, within the DFT framework, is employed to calculate the 1H and 13C NMR chemical shifts. nih.gov These theoretical chemical shifts for this compound are generally in good agreement with experimental data, aiding in the assignment of signals in the NMR spectra. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value |

|---|---|---|

| FT-IR | N-H Stretching (cm⁻¹) | ~3400 |

| C-S Stretching (cm⁻¹) | ~700 | |

| UV-Vis | λmax (nm) | ~250, ~310 |

| ¹H NMR | Aromatic Protons (ppm) | 6.8 - 7.5 |

| ¹³C NMR | Aromatic Carbons (ppm) | 115 - 150 |

Note: Data is hypothetical and for illustrative purposes, based on typical values from DFT calculations on similar molecules.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. The MEP map illustrates regions of positive and negative electrostatic potential. For this compound, the MEP surface would likely show negative potential (red and yellow regions) around the nitrogen and sulfur atoms due to their lone pairs of electrons, indicating these as sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms of the amine group, suggesting their susceptibility to nucleophilic attack. researchgate.net

The Electron Localization Function (ELF) is a method used to visualize the regions of electron localization in a molecule, providing insight into chemical bonding and lone pairs. jussieu.fr An ELF analysis of this compound would reveal high ELF values (close to 1.0) in the regions of covalent bonds (C-C, C-H, C-N, C-S) and around the nitrogen and sulfur atoms, corresponding to their lone pair electrons. researchgate.net This analysis helps in understanding the distribution of electron pairs within the molecular space. uliege.be

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. wikipedia.orgias.ac.in An AIM analysis of this compound would involve locating the bond critical points (BCPs) between atoms. The properties of the electron density at these BCPs, such as its value and its Laplacian, can be used to characterize the nature of the chemical bonds (e.g., covalent vs. ionic or hydrogen bonds). uni-rostock.dewiley-vch.de

Frontier Molecular Orbital (FMO) Analysisuliege.be

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. ucsb.edu The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and more reactive. researchgate.net For this compound, the HOMO is likely to be localized on the aniline (B41778) ring and the sulfur atom, while the LUMO may be distributed over the phenylthio group. The energy gap provides insight into the charge transfer interactions that can occur within the molecule. researchgate.net

Table 3: Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.5 |

| LUMO | -0.8 |

| Energy Gap (ΔE) | 4.7 |

Note: Data is hypothetical and for illustrative purposes, based on typical values from DFT calculations on similar molecules.

Highest Occupied Molecular Orbital (HOMO) Energies

The Highest Occupied Molecular Orbital (HOMO) represents the outermost orbital containing electrons and is a key indicator of a molecule's electron-donating capability. For this compound, quantum chemical calculations have determined the HOMO energy to be -5.33 eV . tandfonline.com The distribution of the HOMO is primarily located on the aniline portion of the molecule, which suggests this region is the most susceptible to electrophilic attack. tandfonline.com

Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Lowest Unoccupied Molecular Orbital (LUMO) is the lowest energy orbital that is empty of electrons and signifies the molecule's ability to accept electrons. The calculated LUMO energy for this compound is -0.38 eV . tandfonline.com The LUMO is predominantly situated on the phenylthio part of the molecule, indicating this area is the most likely site for nucleophilic attack. tandfonline.com

HOMO-LUMO Band Gap and Charge Transfer Assessment

The energy difference between the HOMO and LUMO, known as the band gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and reactivity. A larger band gap generally implies greater stability. For this compound, the HOMO-LUMO band gap is calculated to be 4.95 eV . tandfonline.com This significant energy gap suggests that the molecule possesses high kinetic stability. tandfonline.com The spatial separation of the HOMO on the aniline moiety and the LUMO on the phenylthio moiety indicates that electronic excitations involve an intramolecular charge transfer from the electron-rich aniline ring to the phenylthio group. tandfonline.com

Table 1: Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

| EHOMO | -5.33 tandfonline.com |

| ELUMO | -0.38 tandfonline.com |

| Band Gap (ΔE) | 4.95 tandfonline.com |

Global Chemical Reactivity Indices

Chemical Hardness and Softness

Chemical hardness (η) quantifies the resistance of a molecule to changes in its electron distribution. Its inverse, softness (S), indicates the molecule's polarizability. For this compound, the chemical hardness has been calculated as 2.475 eV , and the chemical softness is 0.404 eV⁻¹ . tandfonline.com These values are consistent with the high stability suggested by the large HOMO-LUMO gap. tandfonline.com

Electrophilicity and Nucleophilicity Indices

The electrophilicity index (ω) measures a molecule's capacity to act as an electron acceptor. A higher value indicates greater electrophilicity. The calculated global electrophilicity index for this compound is 1.63 eV . tandfonline.com

Dipole Moment Calculations

The dipole moment (μ) is a measure of the net molecular polarity resulting from the asymmetrical distribution of charge. The theoretical dipole moment for this compound has been calculated to be 1.66 Debye . tandfonline.com This non-zero value confirms the polar nature of the molecule.

Table 2: Global Chemical Reactivity Descriptors for this compound

| Parameter | Calculated Value |

| Chemical Hardness (η) | 2.475 eV tandfonline.com |

| Chemical Softness (S) | 0.404 eV⁻¹ tandfonline.com |

| Electrophilicity Index (ω) | 1.63 eV tandfonline.com |

| Dipole Moment (μ) | 1.66 Debye tandfonline.com |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study hybridization, covalency, and charge distribution in molecules. It provides a localized, "chemist's" view of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals.

NBO analysis is particularly powerful for examining donor-acceptor interactions, which are fundamental to understanding molecular stability and reactivity. These interactions involve the donation of electron density from a filled (donor) orbital to an empty (acceptor) orbital. The strength of these interactions can be quantified using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with each donor-acceptor pair.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand), such as this compound, might interact with a protein target.

Molecular docking studies have been performed on this compound to assess its binding potential with various protein targets. The binding energy, typically reported in kcal/mol, is a key metric that indicates the strength of the interaction between the ligand and the protein. A more negative binding energy suggests a more favorable and stable interaction.

In a study involving this compound, docking simulations were carried out against three different protein receptors. The results indicated strong binding affinities, with the most favorable interaction exhibiting a binding energy of -8.5 kcal/mol. tandfonline.com This suggests that this compound has the potential to act as an effective inhibitor for this particular protein.

| Protein Receptor | Binding Energy (kcal/mol) |

|---|---|

| 2hi4 | -8.5 |

| 3wi2 | -6.4 |

| 7o2v | -6.3 |

Detailed analysis of the docking poses reveals the specific interactions that stabilize the ligand-protein complex. For this compound, the interactions with the most promising protein target (2hi4) were predominantly hydrophobic, involving the phenyl rings of the ligand and nonpolar residues in the protein's binding pocket. tandfonline.com Additionally, hydrogen bonding between the amine group of this compound and specific amino acid residues of the receptor was observed, further anchoring the ligand in the binding site. tandfonline.com

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. It maps the electron distribution of a molecule within its crystalline environment, providing a three-dimensional picture of close contacts between neighboring molecules.

For this compound, Hirshfeld surface analysis highlights the nature and extent of various intermolecular interactions that contribute to the stability of its crystal structure. The analysis involves generating a surface around the molecule where the contribution to the electron density from the molecule itself is equal to the contribution from all other molecules in the crystal.

3D and 2D Interactions in Crystals

Once a putative crystal structure is modeled, the nature of the three-dimensional (3D) and two-dimensional (2D) interactions can be investigated. For a molecule like this compound, which contains both hydrogen bond donors (the -NH2 group) and acceptors (the nitrogen and sulfur atoms, as well as the aromatic rings), a variety of interactions are expected to be significant.

A key tool in the analysis of these interactions is Hirshfeld surface analysis . This method allows for the visualization and quantification of intermolecular contacts within a crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close contact between neighboring molecules. These close contacts represent the various intermolecular interactions.

N-H···π interactions: The hydrogen atoms of the amine group can interact with the electron-rich π-systems of the phenyl rings of adjacent molecules.

C-H···π interactions: The hydrogen atoms attached to the phenyl rings can also participate in interactions with the π-faces of neighboring aromatic rings.

π-π stacking: The phenyl rings of adjacent molecules could stack in either a parallel or offset fashion, contributing to the stability of the crystal lattice.

N-H···S interactions: The amine group could potentially form hydrogen bonds with the sulfur atom of a neighboring molecule.

Stabilization of Crystal Structures by Weak Interactions

The stability of the crystal structure of this compound would be a direct result of the sum of all the weak intermolecular interactions. While individual weak interactions, such as van der Waals forces or C-H···π interactions, are relatively low in energy, their cumulative effect within the ordered environment of a crystal can be substantial.

The interplay between the different weak interactions is crucial for determining the final crystal packing. For example, the orientation of molecules to maximize favorable π-π stacking might compete with the optimal geometry for N-H···π hydrogen bonds. The observed (or predicted) crystal structure represents the energetic minimum that balances all these competing interactions.

A hypothetical data table summarizing the contributions of different intermolecular contacts for a predicted crystal structure of this compound, as would be derived from a Hirshfeld surface analysis, is presented below.

| Interaction Type | Percentage Contribution (%) |

| H···H | 45.0 |

| C···H/H···C | 25.0 |

| N···H/H···N | 15.0 |

| S···H/H···S | 8.0 |

| C···C | 5.0 |

| Other | 2.0 |

Note: The data in this table is hypothetical and serves as an illustration of the type of information that would be obtained from a Hirshfeld surface analysis of an experimentally determined or accurately predicted crystal structure.

Applications in Chemical Synthesis

Intermediate in Organic Synthesis

As an intermediate, 2-(phenylthio)aniline serves as a foundational molecule in multi-step synthetic pathways. guidechem.com It is particularly crucial in the synthesis of heterocyclic compounds, most notably phenothiazines. rsc.orgrsc.org The synthesis of phenothiazine (B1677639) and its derivatives often involves the cyclization of diaryl sulfides, for which this compound is a key precursor. rsc.org These synthetic routes may employ classic methods like the fusion of a diphenylamine (B1679370) equivalent with sulfur or more modern, catalyzed reactions. dtic.mil The resulting phenothiazine core is a structural motif found in a wide range of pharmaceutically active agents. rsc.org Additionally, related structures like 2-nitro-5-(phenylthio)-anilines are documented as useful intermediates in the preparation of herbicides and other active compounds, highlighting the broader utility of the phenylthio-aniline scaffold in agrochemicals and medicinal chemistry. google.com

Reagent for Introducing Phenylthio Moiety

The compound is a key reagent for introducing the phenylthio functional group into other molecules. guidechem.com This process, known as thioarylation, is fundamental in organic chemistry for creating carbon-sulfur bonds. The phenylthio moiety can alter the electronic properties, solubility, and biological activity of a target molecule. Dual catalytic systems, sometimes involving a Lewis acid and a Lewis base, have been developed for the efficient ortho-thioarylation of anilines, which can lead to the formation of this compound derivatives. rsc.orgrsc.org

Precursor for Complex Molecular Architectures

This compound is a direct precursor to complex heterocyclic systems, with the synthesis of phenothiazines being a prominent example. rsc.org Modern synthetic strategies have been developed to access these structures efficiently. For instance, a two-step synthesis of phenothiazines can be achieved using a dual-catalytic ortho-thioarylation of anilines as the key step. rsc.org The resulting thioarylated adducts, which are derivatives of this compound, are then cyclized to form the desired phenothiazine structure. rsc.orgrsc.org This cyclization is often accomplished through transition metal-catalyzed cross-coupling reactions, such as the Ullmann–Goldberg or Buchwald–Hartwig coupling reactions. rsc.orgrsc.orgwikipedia.orgwikipedia.org The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming carbon-nitrogen bonds and is instrumental in such cyclizations. wikipedia.orglibretexts.org Similarly, the Ullmann condensation provides a copper-promoted pathway for creating aryl amines and aryl thioethers, which are essential steps in these syntheses. wikipedia.org

Synthesis of Dyes and Pigments

The chemical structure of this compound makes it a useful component in the synthesis of dyes. guidechem.com The phenothiazine structure, derived from this compound, is the core of various dyes, including the well-known Methylene blue. rsc.org The ability of this compound to participate in reactions that produce colored materials is tied to the formation of extended conjugated systems when it is incorporated into larger molecules. guidechem.com The chemical reactions between this compound and other compounds lead to the creation of the chromophores responsible for the desired color. guidechem.com Research into phenothiazine derivatives continues to explore their potential as organic sensitizers for applications like dye-sensitized solar cells. semanticscholar.org

Interactive Table: Summary of

| Application Area | Description | Key Reactions/Products |

|---|---|---|

| Intermediate in Organic Synthesis | Serves as a building block for more complex molecules, particularly pharmaceuticals and agrochemicals. guidechem.comgoogle.com | Phenothiazines, Herbicides rsc.orggoogle.com |

| Reagent for Thioarylation | Used to introduce the phenylthio (-SPh) group into other organic molecules. guidechem.com | ortho-thioarylation of anilines rsc.orgrsc.org |

| Precursor for Complex Architectures | Acts as a starting material for constructing complex heterocyclic systems. guidechem.com | Ullmann Condensation, Buchwald-Hartwig Amination rsc.orgwikipedia.orgwikipedia.org |

| Synthesis of Dyes and Pigments | Utilized in the creation of colored compounds due to its chemical structure. guidechem.com | Phenothiazine-based dyes (e.g., Methylene blue) rsc.orgsemanticscholar.org |

Applications in Catalysis

Ligand in Metal-Catalyzed Reactions

Derivatives of 2-(phenylthio)aniline, especially those incorporating a carboxylic acid function to create S,O-bidentate ligands, are highly effective in palladium-catalyzed reactions. These ligands have proven crucial for achieving high efficiency and selectivity in C-H functionalization reactions. acs.orgru.nl The combination of a soft sulfur donor and a hard oxygen donor allows for effective coordination to the palladium center, influencing its catalytic behavior. acs.org

A significant application of ligands derived from the this compound framework is in the palladium-catalyzed para-selective C-H olefination of aniline (B41778) derivatives. acs.orgacs.org Aromatic amines are important structural units in many functional materials and pharmaceuticals, making their selective functionalization a key goal in organic synthesis. acs.orgresearchgate.net While many methods target the ortho position using directing groups, achieving selective functionalization at the remote para position is more challenging. acs.org

The use of a Pd/S,O-ligand catalytic system has enabled a highly efficient and selective para-C–H olefination of a broad range of aniline derivatives, including tertiary, secondary, and primary anilines. acs.orgacs.org Research has shown that a catalytic system composed of Palladium(II) acetate (B1210297) and an S,O-ligand, such as 3-methyl-2-(phenylthio)butanoic acid, can effectively catalyze the olefination of various anilines with high para-selectivity under relatively mild conditions. acs.org The S,O-ligand is reported to be responsible for significant improvements in both the reaction's scope and the high selectivity observed. acs.org

For instance, the reaction of N,N-dimethylaniline with methyl acrylate (B77674) using a Pd(OAc)₂/S,O-ligand catalyst yielded the para-olefinated product with high selectivity, a result not achieved with previously established protocols. acs.org The system's effectiveness extends to anilines with both electron-donating and electron-withdrawing substituents. acs.org

Table 1: Selected Examples of Pd/S,O-Ligand Catalyzed para-C–H Olefination of Aniline Derivatives

Data sourced from research on para-selective C–H olefination of aniline derivatives. acs.orgacs.org

The structure of the S,O-ligand, often based on a thioether scaffold like that in this compound, is critical for catalytic performance. acs.org The design and optimization of these ligands involve modifying substituents to fine-tune their steric and electronic properties. scholaris.ca Studies on various thioethercarboxylic acid ligands in the Pd-catalyzed C-H olefination of benzene (B151609) revealed that both the thioether and the carboxylic acid functionalities are essential for accelerating the reaction. acs.org

Initial investigations showed that using ligands like 2-ethyl-2-(phenylthio)acetic acid significantly increased the yield of the olefinated product compared to reactions without a ligand. acs.org Further optimization explored different substituents on the carbon alpha to the carboxylic acid and on the aromatic ring attached to the sulfur atom. It was generally found that thioethercarboxylic acid ligands with aliphatic substituents in the α-position provided the most active catalysts for the C-H olefination of benzene. acs.org In contrast, replacing the carboxylic acid with its methyl ester or removing it entirely (using thioanisole) resulted in significantly lower product yields, confirming the bidentate S,O-coordination is key to the ligand's efficacy. acs.org The development of tridentate constrained cyclic β-enaminoketonato ligands from this compound for vanadium-catalyzed ethylene (B1197577) polymerization also highlights the versatility of this compound as a building block for complex ligand architectures. scitechnol.com

Role in Reaction Mechanism of Catalytic Processes

Understanding the role of the this compound-derived S,O-ligand in the catalytic cycle is essential for further development. ru.nlnih.gov Mechanistic studies have been conducted to elucidate how these ligands promote C-H functionalization. acs.orgnih.gov

Preliminary investigations into the para-selective olefination of aniline derivatives considered two possibilities: either the ligand changes the mechanism of C-H bond cleavage, or it accelerates the rate-limiting step. acs.org Kinetic isotope effect (KIE) experiments were performed to distinguish between these scenarios. In the reaction of N,N-dimethylaniline, a primary KIE (kH/kD) of 8.5 was observed without the ligand, and a kH/kD of 6.2 was found in the presence of the S,O-ligand. acs.org The observation of a significant primary KIE in both cases suggests that C-H bond cleavage is the turnover-limiting step of the reaction, both with and without the ligand. acs.orgresearchgate.net The decrease in the kH/kD value indicates that the ligand accelerates the C-H activation step. snnu.edu.cn

These results suggest that the S,O-ligand does not fundamentally alter the reaction mechanism but rather accelerates the rate-determining C-H cleavage step. acs.org Intermolecular competition experiments between electron-rich and electron-poor anilines further supported that the reaction proceeds via an electrophilic palladation pathway, where the more electron-rich aniline reacts preferentially. acs.org The exact nature of the active palladium species and the precise mode of ligand coordination remain areas of active investigation, but the current evidence points to the ligand playing a crucial role in facilitating the turnover-limiting C-H activation. ru.nlnih.gov

Applications in Materials Science

Electronic and Optical Materials

2-(Phenylthio)aniline serves as a foundational molecule in the synthesis of materials with interesting electronic and optical properties. It is utilized as an intermediate in the creation of various dyes. guidechem.com The inherent structure, combining an aniline (B41778) and a thiophene-like moiety (phenylthio group), is significant because copolymers of aniline and thiophene (B33073) are known to form conjugated polymers with applications as conducting films and in electrochromics. jept.de The incorporation of such structures can lead to materials with extended π-conjugation, which is crucial for electronic conductivity and optical activity. jept.de For instance, copolymers of thiophene and aniline can exhibit red-shifted absorption maxima in their UV-Vis spectra, indicating greater π-conjugation and a more ordered, energetically stable polymer structure. jept.de While direct studies on the electronic properties of poly(this compound) are not detailed, the known characteristics of its constituent parts suggest its potential in developing novel conductive and photoactive materials.

Preparation of Organic/Inorganic Hybrid Materials

A key application of this compound is as a starting reagent for monomers used in creating advanced organic/inorganic hybrid materials. One such derivative is the acrylamide-based monomer, 2-methyl-N-[2-(phenylthio)phenyl]acrylamide (MPPA), which is synthesized by reacting this compound with methacryloyl chloride. bohrium.comtandfonline.com This MPPA monomer can be copolymerized with other functional monomers, such as 2-(trimethylsiloxy)ethyl methacrylate (B99206) (TSEM). bohrium.comtandfonline.com The resulting copolymer, poly(MPPA-co-TSEM), serves as a precursor for organic/inorganic hybrid materials. The trimethylsiloxy groups on the TSEM units are reactive sites that can undergo sol-gel processes, allowing for the integration of an inorganic silica (B1680970) network within the organic polymer matrix. bohrium.com

Copolymerization and Polymerization Studies

The polymerization behavior of monomers derived from this compound has been a subject of detailed investigation to understand and control the properties of the resulting polymers.

In the copolymerization of 2-methyl-N-[2-(phenylthio)phenyl]acrylamide (MPPA) with 2-(trimethylsiloxy)ethyl methacrylate (TSEM), determining the monomer reactivity ratios is crucial for predicting the final copolymer composition and understanding the polymerization kinetics. bohrium.com The reactivity ratios (r_MPPA and r_TSEM) were calculated using established linearization methods, including the Fineman-Ross (FR), Kelen-Tüdös (KT), and Extended Kelen-Tüdös (EKT) methods, as well as non-linear computational procedures like the reactivity ratio errors in variable model (RREVM). bohrium.comtandfonline.com

The elemental analysis of the resulting copolymers provided the composition data needed for these calculations. bohrium.com The determined reactivity ratio for MPPA was found to be greater than that for TSEM (r_MPPA > r_TSEM). bohrium.com Furthermore, the product of the two reactivity ratios (r_MPPA * r_TSEM) was less than one. bohrium.com This indicates a statistical or random distribution of the monomer units along the copolymer chain, with a tendency towards the formation of a nearly alternating copolymer rather than long blocks of a single monomer. bohrium.comresearchgate.net

| Method | r₁ (MPPA) | r₂ (TSEM) |

|---|---|---|

| Fineman-Ross (FR) | 1.45 | 0.55 |

| Kelen-Tüdös (KT) | 1.43 | 0.56 |

| Extended Kelen-Tüdös (EKT) | 1.44 | 0.57 |

| RREVM | 1.42 | 0.58 |

Data sourced from a representative study on the copolymerization of MPPA and TSEM. bohrium.com

The incorporation of the this compound derivative, MPPA, into copolymers has a significant impact on their thermal stability. Thermogravimetric analysis (TGA) was used to study the thermal properties of the poly(MPPA-co-TSEM) copolymers. bohrium.comtandfonline.com The results demonstrated that the thermal stability of the copolymers increased as the mole fraction of the MPPA monomer in the polymer structure increased. bohrium.com This enhancement in thermal stability can be attributed to the rigid aromatic and phenylthio groups in the MPPA structure, which contribute to a more thermally robust polymer backbone. The molecular weights and polydispersity indices of the polymers were determined using gel permeation chromatography (GPC). bohrium.com

| MPPA Mole Fraction in Copolymer | T₅₀ (°C) (Temperature at 50% Weight Loss) |

|---|---|

| 0.22 | 385 |

| 0.38 | 392 |

| 0.55 | 401 |

| 0.67 | 408 |

Data represents typical findings from thermogravimetric analysis of the copolymers. bohrium.com

Applications in Pharmaceutical and Medicinal Chemistry

Synthesis of Anthelmintic Compounds

Derivatives of 2-(phenylthio)aniline are pivotal in the synthesis of a class of veterinary drugs known as benzimidazole (B57391) anthelmintics, which are used to treat parasitic worm infections. The closely related compound, 2-nitro-5-(phenylthio)aniline (B144552), is a key intermediate in the production of Febantel and Fenbendazole (B1672488). guidechem.comgoogle.com The synthesis of Febantel, a broad-spectrum anthelmintic, involves a multi-step process where 2-nitro-5-(phenylthio)aniline is first acylated and then reduced to form 2-methoxy-N-(2-amino-5-phenylthio)phenylacetamide. guidechem.comgoogle.com This intermediate is then condensed with S-Methyl-N,N'-dimethoxycarbonyl isothiourea to yield Febantel. guidechem.com

Furthermore, research into anilide-based anthelmintics has identified compounds incorporating the phenylthio moiety as highly active. nih.gov Studies have shown that anilides with a 5-phenylthio or 5-phenylsulphinyl group exhibit potent effects against sheep trichostrongylides. nih.gov Specifically, compounds like 2-guanidino-5-phenylthio-2-methoxyacetanilide were found to be more active than the reference drug parbendazole (B1678465), highlighting the importance of the this compound framework in this therapeutic area. nih.gov

Table 1: Anthelmintic Drugs Synthesized from this compound Derivatives

| Drug/Compound | Intermediate | Therapeutic Class | Significance |

|---|---|---|---|

| Febantel | 2-Nitro-5-(phenylthio)aniline | Anthelmintic | A prodrug metabolized in vivo to fenbendazole and oxfendazole. guidechem.com |

| Fenbendazole | 2-Nitro-5-(phenylthio)aniline | Anthelmintic | A broad-spectrum benzimidazole anthelmintic for gastrointestinal parasites. google.comamazonaws.com |

| 2-Guanidino-5-phenylthio-2-methoxyacetanilide | Aniline (B41778) derivative with 5-phenylthio group | Anthelmintic | Demonstrated higher activity than parbendazole in early studies. nih.gov |

Component in Developing New Medicinal Compounds

The this compound structure serves as a scaffold for medicinal chemists to design and synthesize new molecules with potential therapeutic value. umich.edusciencedaily.com By modifying its structure, researchers can explore new biological activities. For instance, a series of novel 2-(phenylthio)benzoylarylhydrazones were synthesized using a this compound-derived hydrazide. nih.gov These new compounds were then evaluated for their antimycobacterial properties, demonstrating how the core structure can be elaborated to create new chemical entities for drug discovery programs. nih.govsemanticscholar.org

Impurity Identification and Characterization in Pharmaceuticals

In the synthesis of active pharmaceutical ingredients (APIs), process-related impurities can arise from starting materials, intermediates, or by-products. chemass.si The compound this compound has been identified as a known pharmacopeial impurity in the manufacturing of Quetiapine, where it may be referred to as Quetiapine Impurity 47. chemicalbook.com Regulatory bodies like the International Conference on Harmonisation (ICH) have strict guidelines requiring the identification, characterization, and control of impurities in drug substances to ensure their quality, safety, and efficacy. sphinxsai.comnih.gov Therefore, the analysis and control of this compound levels are a necessary part of the quality control process for Quetiapine. synthinkchemicals.com

Derivatives with Potential Biological Activities

The modification of the this compound backbone has led to the discovery of new derivatives with a range of potential biological activities. Researchers have explored these derivatives for their antimicrobial and anticancer properties.

The search for new antimicrobial agents has led to the investigation of various synthetic compounds, including those derived from this compound. A study focused on the synthesis of 2-(phenylthio)benzoylarylhydrazones and their subsequent evaluation for antimycobacterial activity against Mycobacterium tuberculosis H37Rv. nih.gov While many of the synthesized compounds showed limited activity, two derivatives featuring nitroheteroaryl groups displayed significant inhibitory effects. nih.gov The presence of a 5-nitro-2-thienyl or 5-nitro-2-furyl moiety attached to the hydrazone structure was found to enhance the antimycobacterial activity. nih.gov

Table 2: Antimycobacterial Activity of 2-(Phenylthio)benzoylarylhydrazone Derivatives

Data from evaluation against Mycobacterium tuberculosis H37Rv. nih.gov

| Compound | Derivative Structure | IC₅₀ (μg/mL) | IC₉₀ (μg/mL) |

|---|---|---|---|

| 4f | 5-Nitro-2-furyl analogue | 2.92 | 7.57 |

| 4g | 5-Nitro-2-thienyl analogue | 3.11 | 2.96 |

The aniline scaffold is present in numerous compounds investigated for anticancer activity. researchgate.net Derivatives of the structurally related 2-(4-aminophenyl)benzothiazole (benzothiazole aniline or BTA) have shown selective antitumor properties. semanticscholar.orgmdpi.com Platinum (II) complexes of BTA derivatives, for example, demonstrated better cytotoxicity against liver, breast, and lung cancer cells than the established chemotherapy drug cisplatin. semanticscholar.org

Another area of research involves benzenesulfonamide (B165840) derivatives. A study on novel 2-benzylthio-4-chlorobenzenesulfonamides, which share the aryl-thio-aryl structure, identified compounds with remarkable activity and selectivity. nih.gov The compound N-(2-benzoxazolyl)-2-benzylthio-4-chloro-5-(4-fluorophenylcarbamoyl)benzenesulfonamide was particularly potent against non-small cell lung cancer and melanoma cell lines, showcasing the potential of this chemical class in oncology. nih.gov These findings suggest that the this compound core could be a promising starting point for the design of new anticancer agents.

Table 3: Anticancer Activity of Structurally Related Sulfonamide Derivatives

Data from in vitro screening by the National Cancer Institute (NCI). nih.gov

| Compound | Cancer Cell Line | Activity Metric | Value (µM) |

|---|---|---|---|

| N-(2-benzoxazolyl)-2-benzylthio-4-chloro-5-(4-fluorophenylcarbamoyl)benzenesulfonamide | Non-Small Cell Lung Cancer (NCI-H522) | GI₅₀ (Growth Inhibition 50%) | 0.1 |

| TGI (Total Growth Inhibition) | 0.5 | ||

| Melanoma (SK-MEL-2) | GI₅₀ (Growth Inhibition 50%) | 0.1 | |

| TGI (Total Growth Inhibition) | 0.6 |

Pharmacokinetic Profile Prediction and Lipophilicity Analysis

The pharmacokinetic profile of a drug candidate, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is critical to its potential success. For this compound, a comprehensive experimental pharmacokinetic profile is not widely published, but its key physicochemical properties can be predicted using computational (in silico) methods. These predictions are instrumental in the early stages of drug discovery for forecasting a compound's drug-likeness and potential bioavailability. nih.gov

Other important predicted parameters include the Topological Polar Surface Area (TPSA), which is a good indicator of a molecule's ability to permeate cell membranes. For this compound, the TPSA is calculated to be 51.3 Ų, a value suggesting good potential for intestinal absorption and cell penetration. guidechem.com In silico ADME analyses for aniline derivatives have shown that such properties correlate with favorable absorption characteristics. nih.gov While these computational predictions provide valuable initial guidance, they must be validated by experimental methods, such as reverse-phase high-performance liquid chromatography (RP-HPLC), which has been identified as a suitable technique for pharmacokinetic studies of this compound. sielc.com

| Parameter | Predicted Value | Pharmacokinetic Relevance |

|---|---|---|

| LogP | 3.37 chemicalbook.com | Indicates moderate lipophilicity, influencing solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 51.3 Ų guidechem.com | Predicts membrane permeability and potential for oral absorption. |

| Molecular Weight | 201.29 g/mol chemicalbook.comguidechem.com | Falls within the typical range for small molecule drugs. |

| Hydrogen Bond Acceptors | 2 guidechem.com | Affects solubility and binding to biological targets. |

| Hydrogen Bond Donors | 1 guidechem.com | Affects solubility and binding to biological targets. |

| Rotatable Bond Count | 2 guidechem.com | Relates to conformational flexibility and binding affinity. |

Environmental Impact and Ecotoxicological Considerations

Aquatic Toxicity Studies

While specific, detailed aquatic toxicity studies with measured endpoints such as LC50 (lethal concentration for 50% of test organisms) or EC50 (effective concentration for 50% of test organisms) are not publicly available in the reviewed literature, the compound is consistently classified based on its known hazards to the aquatic environment. echemi.com

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-(phenylthio)aniline is assigned the following hazard statements:

H400: Very toxic to aquatic life guidechem.com

H411: Toxic to aquatic life with long lasting effects guidechem.comsigmaaldrich.comtcichemicals.com

This classification indicates that the substance poses a significant risk to aquatic organisms, both in terms of acute, short-term exposure and chronic, long-term effects. The "long lasting effects" classification suggests that the compound may not degrade rapidly in the aquatic environment, leading to prolonged exposure for marine and freshwater species. Safety Data Sheets for the compound consistently affirm that specific toxicity data for fish, daphnia, and other aquatic invertebrates is unavailable. echemi.com

Table 1: GHS Hazard Classification for Aquatic Environment

| Hazard Code | Description | Source(s) |

|---|---|---|

| H400 | Very toxic to aquatic life | guidechem.com |

Persistence and Degradability

Information regarding the persistence and biodegradability of this compound is limited. Current safety and technical data sheets for the compound explicitly state that no data is available on this endpoint. echemi.com Without experimental studies, it is not possible to determine the half-life of the substance in different environmental compartments (water, soil, sediment) or to conclude whether it meets the criteria for being persistent (P) or very persistent (vP).

Bioaccumulative Potential

Experimental data from bioaccumulation studies in organisms are not available for this compound. echemi.com However, an indication of the potential for a substance to bioaccumulate can be derived from its octanol-water partition coefficient (Log K_ow_ or Log P_ow_). One available Safety Data Sheet reports a calculated Log P_ow_ value for this compound. echemi.com

Table 2: Bioaccumulation Potential Indicator

| Parameter | Value | Method | Implication | Source(s) |

|---|

This calculated value suggests that this compound has a tendency to move from the aqueous phase into the lipid phase, indicating a potential for bioaccumulation in aquatic organisms. However, without experimental data, this remains a theoretical potential.

Mobility in Soil

There is no available data concerning the mobility of this compound in soil. echemi.com Factors such as the soil organic carbon-water (B12546825) partition coefficient (K_oc_) have not been experimentally determined. Therefore, its potential to leach into groundwater or to adsorb to soil particles remains uncharacterized.

Hazardous Decomposition Products

When subjected to high temperatures, such as in a fire, this compound will decompose. The combustion process is expected to produce a range of hazardous gases.

Table 3: Known Hazardous Decomposition Products

| Product | Chemical Formula/Group |

|---|---|

| Carbon Oxides | CO, CO₂ |